
5-Amino-2-pentanol HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-pentanol hydrochloride: is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a five-carbon chain. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Amino-2-pentanol hydrochloride can be synthesized through several methods. One common method involves the reductive amination of 2-pentanone with ammonia and hydrogen in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, 5-amino-2-pentanol hydrochloride is often produced using a continuous process. This involves the hydrogenation of furfural to tetrahydrofurfuryl alcohol, followed by ring expansion to dihydropyran. The dihydropyran is then subjected to reductive amination with ammonia, resulting in the formation of 5-amino-2-pentanol .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-pentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-aminopentanone.
Reduction: Formation of 5-amino-2-pentylamine.
Substitution: Formation of 5-amino-2-pentyl chloride or bromide.
Scientific Research Applications
5-Amino-2-pentanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of biodegradable polyesteramides and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-amino-2-pentanol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
5-Amino-1-pentanol: Similar structure but with the amino group at the first carbon.
2-Amino-2-methyl-1-propanol: Contains an amino group and a hydroxyl group on a three-carbon chain with a methyl group.
Uniqueness: 5-Amino-2-pentanol hydrochloride is unique due to its specific placement of the amino and hydroxyl groups on a five-carbon chain, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and industrial applications compared to its analogs .
Properties
IUPAC Name |
5-aminopentan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7)3-2-4-6;/h5,7H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIQFHWKKUSXQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
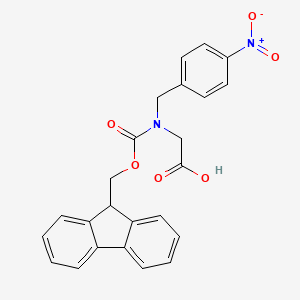
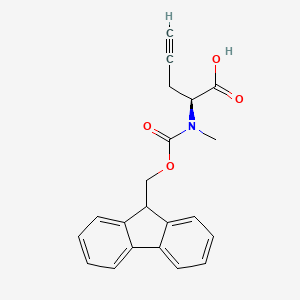
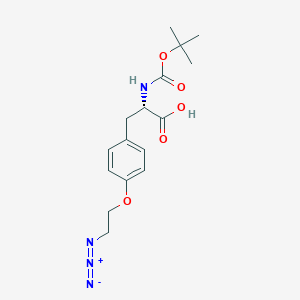
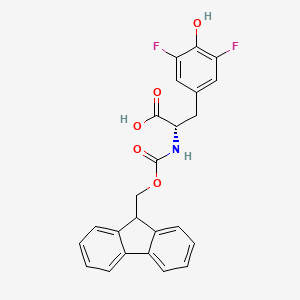
![5-(N'-[2-Aminoethyl]thioureidofluorescein)](/img/structure/B8233438.png)
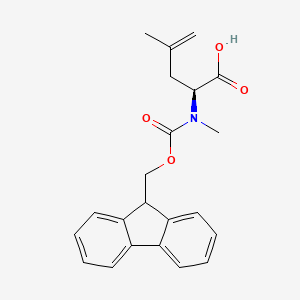
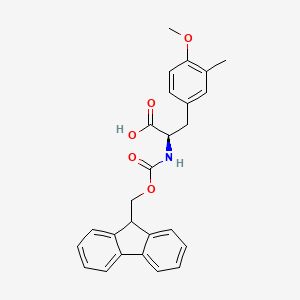
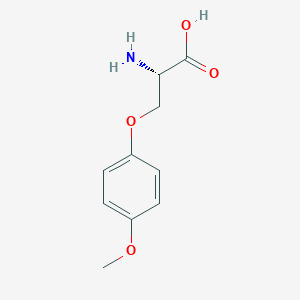
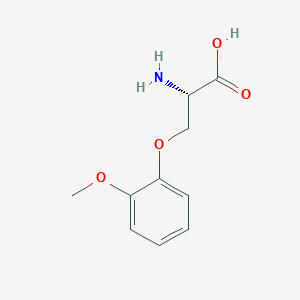
![(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-phenylpentanoic acid](/img/structure/B8233472.png)

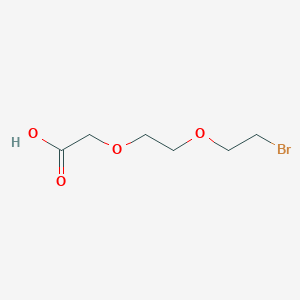

![(2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-chloro-1H-indol-3-yl)propanoic acid](/img/structure/B8233508.png)
